2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide features a 2,4-dichlorophenoxy group linked to an acetamide core, which is further substituted with a pyrimidin-2-yl-imidazole ethyl moiety.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c18-12-2-3-14(13(19)10-12)26-11-15(25)20-6-8-24-9-7-23-17(24)16-21-4-1-5-22-16/h1-5,7,9-10H,6,8,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNOZWIXYAJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, often referred to as a derivative of 2,4-dichlorophenoxyacetic acid, has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.307 g/mol. The structure includes a dichlorophenoxy group and a pyrimidinyl-imidazolyl moiety, which are critical for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily targeting specific receptors involved in various physiological processes:
- σ1 Receptor Modulation : Studies have shown that derivatives containing similar structures can selectively bind to σ1 receptors, which play roles in pain modulation and neuroprotection. For instance, a related compound demonstrated high affinity for σ1 receptors (Ki = 42 nM) and significant selectivity over σ2 receptors .
- Inhibition of COX Enzymes : Compounds similar to this compound have been noted for their ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, implicated in inflammatory responses .
Antinociceptive Effects
The antinociceptive properties of related compounds have been evaluated using formalin tests in animal models. These studies indicated that administration of these compounds significantly reduced pain responses, suggesting potential applications in pain management.
Anti-inflammatory Activity
Compounds with the dichlorophenoxy group have been documented for their anti-inflammatory effects. They exhibit selective inhibition against COX-2, making them candidates for treating inflammatory conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Table 1: Key Agrochemical Analogues
Key Differences :
- Target Compound vs.
- Target Compound vs. Alachlor: Alachlor’s chlorophenyl and methoxymethyl groups confer soil-residual herbicidal activity, whereas the target’s pyrimidinyl-imidazole could introduce novel modes of action, such as enzyme inhibition .
Pharmacologically Active Analogues
Table 2: Pharmacological Analogues
Key Differences :
- Target Compound vs.
- Target Compound vs. ’s Compound : The sulfonamide group in ’s compound suggests solubility or pharmacokinetic advantages, whereas the target’s pyrimidine ring could facilitate π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
